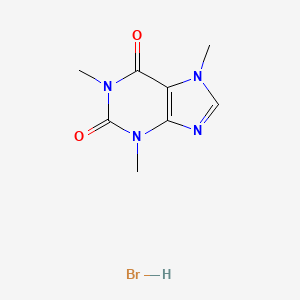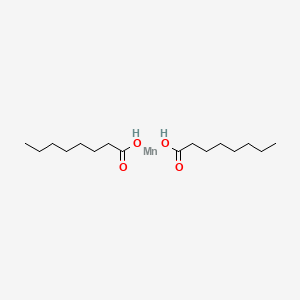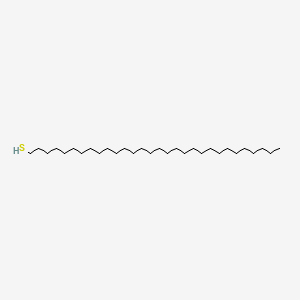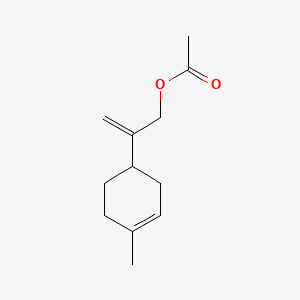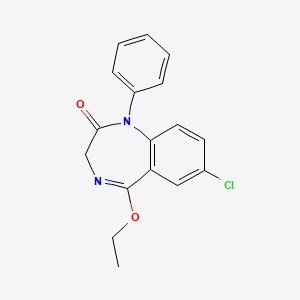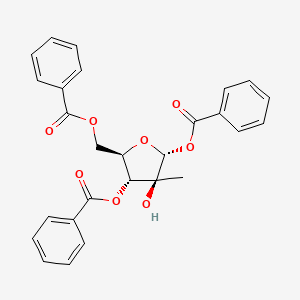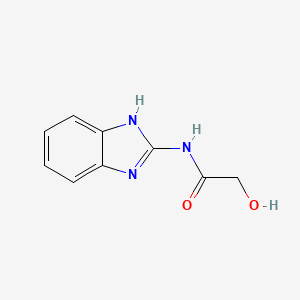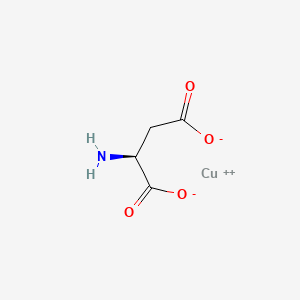
Copper L-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper aspartate is a coordination compound formed by the combination of copper ions and aspartic acid Aspartic acid is an amino acid with one amine and two carboxylic acid groups, making it an ideal ligand for metal coordination
準備方法
Synthetic Routes and Reaction Conditions: Copper aspartate can be synthesized through various methods, including solvothermal and microwave-assisted synthesis. One common method involves the reaction of a copper salt (such as copper sulfate) with racemic aspartic acid and 1,2,4-triazole under solvothermal conditions. This reaction leads to the formation of a nanoporous copper aspartate compound .
Industrial Production Methods: Industrial production of copper aspartate typically involves the reaction of copper salts with aspartic acid in aqueous solutions. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the yield and purity of the product. The resulting copper aspartate is then purified through filtration and drying processes.
化学反応の分析
Types of Reactions: Copper aspartate undergoes various chemical reactions, including coordination, oxidation, and catalytic reactions. It can act as a catalyst in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates .
Common Reagents and Conditions:
Coordination Reactions: Copper aspartate can coordinate with other ligands, such as 4,4’-bipyridyl, to form metal-organic frameworks (MOFs).
Oxidation Reactions: Copper aspartate exhibits enzyme-like activities, including peroxidase and laccase mimetic activities.
Major Products Formed:
Cyclic Carbonates: Formed through the catalytic cycloaddition of carbon dioxide with epoxides.
Metal-Organic Frameworks: Formed through coordination reactions with additional ligands.
科学的研究の応用
Copper aspartate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including the synthesis of cyclic carbonates.
Industry: Used in environmental management for the detection and removal of pollutants.
作用機序
Copper aspartate can be compared with other metal-aspartate complexes, such as zinc aspartate and magnesium aspartate. While these compounds share similar coordination properties, copper aspartate is unique in its multi-enzyme mimetic activities and its ability to form nanoporous structures .
類似化合物との比較
Zinc Aspartate: Used in nutritional supplements and exhibits coordination properties similar to copper aspartate.
Magnesium Aspartate: Also used in supplements and has similar coordination chemistry but lacks the multi-enzyme activities of copper aspartate.
特性
CAS番号 |
57609-01-5 |
|---|---|
分子式 |
C4H5CuNO4 |
分子量 |
194.63 g/mol |
IUPAC名 |
copper;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
InChIキー |
LHBCBDOIAVIYJI-DKWTVANSSA-L |
異性体SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Cu+2] |
正規SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


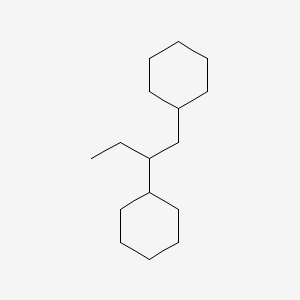
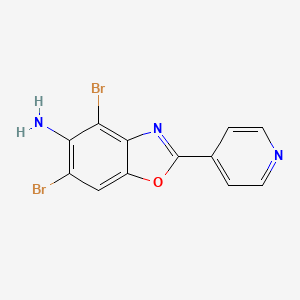
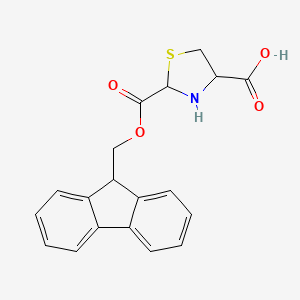
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)
